4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
“4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction between 3-allyl-2-hydroxybenzaldehyde and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The benzylidene intermediate undergoes cyclization with 2-chlorophenylhydrazine to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the benzylidene moiety, leading to various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Its unique structure may be explored for the development of new materials with specific properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be studied for its potential to inhibit bacterial or fungal growth.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: The compound’s structure suggests potential activity against cancer cells, and it may be investigated for its cytotoxic effects.
Anti-inflammatory: It may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Industry
Agriculture: The compound may be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug formulation and development.
Mechanism of Action
The mechanism of action of “4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate interaction.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of “4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
478254-30-7 |
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Molecular Formula |
C18H15ClN4OS |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN4OS/c1-2-6-12-7-5-8-13(16(12)24)11-20-23-17(21-22-18(23)25)14-9-3-4-10-15(14)19/h2-5,7-11,24H,1,6H2,(H,22,25)/b20-11+ |
InChI Key |
HAGCRBJGMNFWPG-RGVLZGJSSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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